4-Bromo-5-(isopentyloxy)-2-nitroaniline
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Overview
Description
4-Bromo-5-(isopentyloxy)-2-nitroaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a bromine atom, an isopentyloxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline typically involves a multi-step processThe reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(isopentyloxy)-2-nitroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted anilines
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Bases such as potassium carbonate (K₂CO₃) and solvents like DMF or DMSO are commonly used
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Various substituted anilines depending on the nucleophile used
Reduction: 4-Bromo-5-(isopentyloxy)-2-aminoaniline.
Scientific Research Applications
4-Bromo-5-(isopentyloxy)-2-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(isopentyloxy)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and isopentyloxy groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the isopentyloxy group, making it less hydrophobic and potentially less reactive in certain contexts.
5-(Isopentyloxy)-2-nitroaniline: Lacks the bromine atom, which can affect its reactivity and binding properties.
4-Bromo-5-(methoxy)-2-nitroaniline: Contains a methoxy group instead of an isopentyloxy group, which can influence its solubility and reactivity.
Uniqueness
4-Bromo-5-(isopentyloxy)-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the isopentyloxy group increases its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modifications .
Properties
IUPAC Name |
4-bromo-5-(3-methylbutoxy)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)3-4-17-11-6-9(13)10(14(15)16)5-8(11)12/h5-7H,3-4,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRNGDBCRWWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681495 |
Source
|
Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-61-8 |
Source
|
Record name | Benzenamine, 4-bromo-5-(3-methylbutoxy)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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